3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)14-8-10-16(27-4)11-9-14/h8-13H,5-7H2,1-4H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUGFBUKZGLDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
-
Attachment of the Benzamide Moiety: : The benzamide moiety can be introduced through the reaction of the oxadiazole intermediate with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine (TEA) or pyridine.
-
Introduction of Ethoxy and Methoxy Groups: : The ethoxy and methoxy groups can be introduced through alkylation reactions using ethyl iodide or methyl iodide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., ethyl iodide, methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, related compounds featuring the oxadiazole moiety have demonstrated potent antibacterial activity against Neisseria gonorrhoeae, as well as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 0.25 µg/mL, indicating strong antimicrobial properties .
Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| HSGN-237 | N. gonorrhoeae | 0.25 |
| HSGN-238 | MRSA | 0.25 |
| HSGN-238 | VRE | 0.25 |
| HSGN-238 | Listeria monocytogenes | 0.25 |
Cancer Research
The compound's structural characteristics make it a candidate for cancer therapy. Research has shown that benzamide derivatives containing oxadiazole rings exhibit significant activity against various cancer cell lines. For example, derivatives similar to the target compound have been synthesized and tested against human glioblastoma and melanoma cell lines, showing promising anticancer activity .
Table 2: Anticancer Activity of Related Benzamide Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound I-8 | Glioblastoma U251 | 23.30 |
| Compound II-9 | Melanoma WM793 | 30.00 |
| Compound III-10 | Pancreatic cancer PANC-1 | 15.00 |
Inhibition of Kinases
Another application of compounds within this class is their role as kinase inhibitors. The oxadiazole-containing benzamides have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers. Some derivatives showed moderate to high potency in inhibiting RET kinase in both molecular and cellular assays .
Table 3: RET Kinase Inhibition Potency
| Compound Name | Inhibition (%) |
|---|---|
| I-8 | 75% |
| II-9 | 60% |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies indicate that modifications to the methoxy group significantly influence biological activity, enhancing both antimicrobial and anticancer effects .
Formulation in Drug Development
The incorporation of 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide into drug formulations is being explored due to its favorable pharmacokinetic properties and low toxicity profiles observed in preliminary studies . This makes it a viable candidate for further clinical development.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
-
Inhibiting Enzymes: : It can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
-
Modulating Receptors: : The compound may bind to specific receptors on the cell surface or within the cell, altering signal transduction pathways and cellular responses.
-
Disrupting Cellular Structures: : It can interfere with the integrity of cellular structures, such as membranes or cytoskeletal components, leading to cell death or dysfunction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several 1,3,4-oxadiazole derivatives. Below is a detailed comparison based on substituents, biological activity, and research findings:
Structural Analogues with Antifungal Activity
Key Insight : The triethoxy group in the benzamide moiety may enhance lipophilicity and membrane permeability compared to LMM5/LMM11, which contain sulfamoyl groups. However, this modification could reduce solubility, necessitating formulation adjustments .
Analogues with Anticancer Activity
Analogues with Antimicrobial Activity
Biological Activity
The compound 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the coupling of a triethoxybenzamide moiety with a substituted oxadiazole. The chemical structure can be represented as follows:
The oxadiazole ring is known for its diverse biological activities and is often incorporated into drug designs targeting various diseases.
Anticancer Properties
Recent studies indicate that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-oxadiazole scaffold have been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : Oxadiazole derivatives target specific enzymes related to cancer cell proliferation such as thymidylate synthase and HDAC (histone deacetylases) . These interactions can lead to apoptosis in cancer cells.
-
Case Studies : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against human leukemia and breast cancer cell lines. For example:
- IC50 Values : Certain analogs showed IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
- Flow Cytometry Analysis : This analysis revealed that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression and caspase-3 cleavage .
Antioxidant Activity
In addition to anticancer properties, the compound also exhibits antioxidant activity. The presence of ethoxy groups enhances its ability to scavenge free radicals. Studies have shown that similar compounds with ethoxy substitutions demonstrate improved antioxidant capabilities compared to their non-substituted counterparts .
Comparative Biological Activity
| Compound Type | Activity Type | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Anticancer | MCF-7, U-937 | 0.65 - 2.41 µM |
| Triethoxybenzamide Derivatives | Antioxidant | Various | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
